2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
Description
The compound 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide (CAS: 306980-84-7) is a sulfonamide-substituted carboxamide derivative with a molecular formula of C₁₅H₁₁ClN₂OS and a molecular weight of 302.8 g/mol . Its structure features:
- A 2-chlorobenzene ring linked to a carboxamide group.
- A 3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl substituent, introducing sulfonyl and cyano functional groups.
Key physicochemical properties include:
- XLogP3: 3.6 (indicating moderate lipophilicity).
- Topological Polar Surface Area (TPSA): 78.2 Ų (suggesting moderate solubility in polar solvents).
- Rotatable bonds: 3 (implying conformational flexibility).
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(2-methylphenyl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-14-6-2-5-9-19(14)28(26,27)20-11-10-16(12-15(20)13-23)24-21(25)17-7-3-4-8-18(17)22/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRBLKZAQSYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-[(2-methylphenyl)sulfonyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorinated benzene ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Carboxamide Groups
The compound belongs to a broader class of sulfonamide-carboxamide derivatives. Comparisons are drawn with structurally related compounds from the provided evidence:
*Estimated based on structural complexity and fluorinated chain length.
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The target compound’s XLogP3 of 3.6 reflects balanced lipophilicity due to its aromatic sulfonyl and chloro groups. In contrast, perfluorinated analogs (e.g., CAS 68298-72-6) exhibit higher hydrophobicity (estimated XLogP3 >5) due to long fluorinated chains .
- Telomerized acrylates (e.g., CAS 68299-39-8) with polyether backbones likely show reduced logP (<3) and enhanced water solubility .
Perfluoroalkyl sulfonyl groups in –3 compounds confer chemical inertness and thermal stability, making them suitable for industrial applications (e.g., surfactants), whereas the target compound’s 2-methylphenyl sulfonyl group may favor aromatic interactions in drug-like molecules .
Molecular Weight and Conformational Flexibility :
- The target compound’s MW 302.8 and 3 rotatable bonds suggest it is within the range of drug-like molecules. In contrast, telomerized derivatives (MW >800) are more suited for polymer or material science applications .
Biological Activity
2-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide, a synthetic organic compound with the chemical formula C21H15ClN2O3S and a molecular weight of 410.87 g/mol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonyl group attached to a phenyl ring, which may contribute to its reactivity and biological efficacy.
Chemical Structure and Properties
The structural complexity of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C21H15ClN2O3S |
| Molecular Weight | 410.87 g/mol |
| CAS Number | 320421-32-7 |
| Functional Groups | Chloro, cyano, sulfonyl |
Biological Activity Overview
Research indicates that compounds similar to 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of functional groups in this compound is thought to enhance its interaction with biological targets.
Antimicrobial Activity
A study focusing on the antimicrobial potential of chloroacetamides, which structurally relate to the compound , revealed promising results. The antimicrobial activity was assessed against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings indicated that compounds with halogenated phenyl rings showed enhanced effectiveness against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .
Anticancer Properties
The anticancer properties of compounds featuring similar structural motifs have been documented in several studies. For instance, the presence of the cyano group has been associated with enhanced cytotoxicity in cancer cell lines. The compound's ability to inhibit tumor growth can be attributed to its interference with cellular signaling pathways involved in proliferation and apoptosis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis conducted on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated that structural modifications significantly influenced their biological activity. Compounds exhibiting higher lipophilicity were more effective at penetrating bacterial membranes, resulting in increased antimicrobial potency .
- Antitumor Activity Examination : Research examining the antitumor effects of similar compounds highlighted the role of specific substituents on the phenyl ring in enhancing cytotoxic effects against various cancer cell lines. The study concluded that compounds with sulfonamide groups exhibited notable activity due to their ability to disrupt metabolic pathways within cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
